4-Pyridin-2-ylbutan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

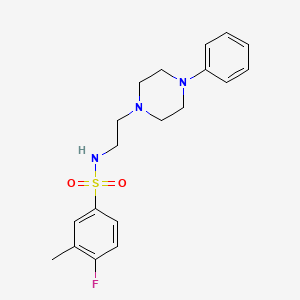

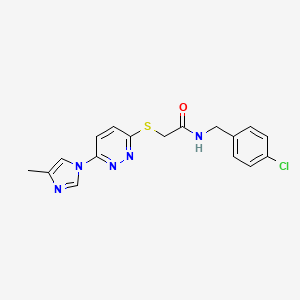

4-Pyridin-2-ylbutan-2-amine, also known as PBA, is a synthetic organic compound with a chemical formula C10H14N2. It has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives, which includes this compound, has been demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a butan-2-amine group . The InChI code for this compound is 1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Synthesis and Chemical Properties

Fused Imidazo-Diazines and Imidazo-Pyridines Synthesis : 4-Pyridin-2-ylbutan-2-amine is used in the synthesis of imidazo-fused heteroaromatics using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This process accommodates structural variation and tolerates sensitive functional groups (Garzón & Davies, 2014).

Corrosion Inhibition : Schiff base compounds derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid. Their efficiency is influenced by the concentration of inhibitors and the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Catalysis and Reaction Mechanisms

C-H Functionalization : In the context of cyclic amines, this compound undergoes redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines which are further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Aminomethylation Reaction : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals catalyze ortho-C-H bond addition of pyridine derivatives like this compound into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).

Biological Applications

Antimalarial Activity : Derivatives of this compound containing lipophilic side chains at the imine nitrogen atom show potential as antimalarials, with some showing notable activity against Plasmodium falciparum strains (Rodrigues et al., 2009).

Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe derived from this compound has been developed for selective "turn on" and naked-eye detection of Ni2+ ions, demonstrating potential applicability in biological environments (Khan, Ramu, & Pitchumani, 2018).

Safety and Hazards

特性

IUPAC Name |

4-pyridin-2-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKSNKWKKKLHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)

![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)

![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)